
4-Chloro-3'-methyl-biphenyl-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3’-methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, containing a chlorine atom and a methyl group attached to the biphenyl structure
Métodos De Preparación
The synthesis of 4-Chloro-3’-methyl-biphenyl-2-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 4-chlorobiphenyl with methylamine under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions may include elevated temperatures and the presence of solvents like chloroform or methanol .
Análisis De Reacciones Químicas
4-Chloro-3’-methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines. .
Aplicaciones Científicas De Investigación
4-Chloro-3’-methyl-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: In the industrial sector, 4-Chloro-3’-methyl-biphenyl-2-ylamine is used in the production of polymers and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3’-methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of fungal growth. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
4-Chloro-3’-methyl-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Chloro-2-aminobiphenyl: This compound is similar in structure but lacks the methyl group.
2-Chloro-4’-methyl-biphenyl-4-ylamine: This compound has a similar structure but with the chlorine and methyl groups in different positions.
4’-Chloro-2-aminobiphenyl hydrochloride: This is a hydrochloride salt form of a similar compound, used in different industrial and research applications.
The uniqueness of 4-Chloro-3’-methyl-biphenyl-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H12ClN |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
5-chloro-2-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8H,15H2,1H3 |
Clave InChI |
AFISGOCBYWVLFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





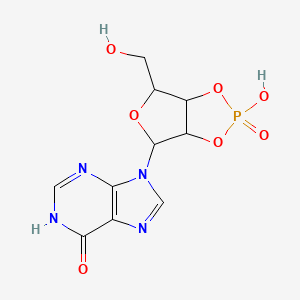

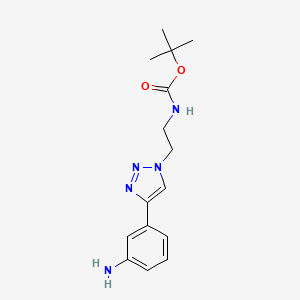
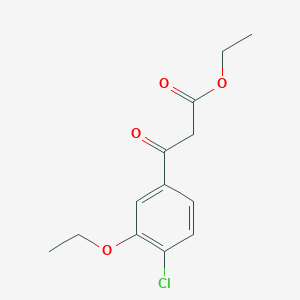
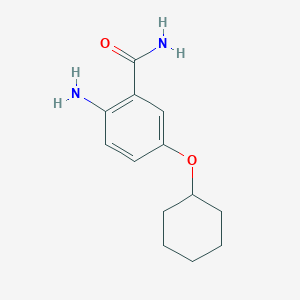


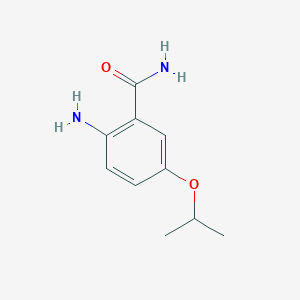
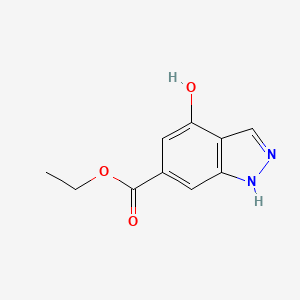

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)
